Phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester
Description
Systematic Nomenclature and Regulatory Identifiers
Diethyl (3-methyl-2-oxobutyl)phosphonate possesses multiple systematic names that reflect its structural complexity and functional group arrangements. The compound is officially designated as phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester according to Chemical Abstracts Service nomenclature. Alternative systematic names include (3-methyl-2-oxobutyl)phosphonic acid diethyl ester and 1-diethoxyphosphoryl-3-methylbutan-2-one, each emphasizing different structural aspects of the molecule.
The compound bears the Chemical Abstracts Service registry number 7751-67-9, which serves as its primary identification code in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is diethyl (3-methyl-2-oxobutyl)phosphonate, which clearly indicates the presence of the diethyl phosphonate functional group attached to a substituted butyl chain containing both methyl and oxo substituents.
Additional nomenclature variations found in chemical literature include diethyl isobutyrylmethylphosphonate and diethylphosphono-3-methyl-2-butanone, which highlight the relationship between the phosphonate group and the ketone functionality within the molecular structure. The compound's International Chemical Identifier Key is recorded as NQQHQWSRTXRJHH-UHFFFAOYSA-N, providing a unique computational representation of its molecular structure.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 7751-67-9 |
| Molecular Formula | C₉H₁₉O₄P |
| Molecular Weight | 222.22 g/mol |
| International Chemical Identifier Key | NQQHQWSRTXRJHH-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC(C)C(=O)CP(=O)(OCC)OCC |
Molecular Geometry and Stereochemical Considerations
The molecular geometry of diethyl (3-methyl-2-oxobutyl)phosphonate exhibits characteristic features of organophosphorus compounds containing both phosphonate and ketone functionalities. The molecular formula C₉H₁₉O₄P indicates a relatively complex structure with multiple rotatable bonds contributing to conformational flexibility. The compound contains fourteen heavy atoms, suggesting a substantial molecular framework that allows for diverse conformational arrangements.
The phosphorus atom in this molecule adopts a tetrahedral geometry typical of phosphonate esters, with the phosphorus center bonded to two ethoxy groups, one oxygen atom through a double bond, and one carbon atom of the alkyl chain. This tetrahedral arrangement around phosphorus creates specific spatial requirements that influence the overall molecular conformation and reactivity patterns.
Stereochemical analysis reveals that the molecule contains no definite atomic stereochemical centers, as indicated by the computed stereochemical data showing zero confirmed atomic stereochemical centers and zero confirmed chemical bond stereochemical centers. This absence of stereochemical complexity suggests that the compound exists as a single structural isomer without optical activity considerations.
The rotatable bond count of seven indicates significant conformational freedom within the molecule, primarily arising from the alkyl chains attached to both the phosphonate group and the ketone functionality. This conformational flexibility has important implications for the compound's behavior in solution and its interactions with other molecules during chemical reactions.
| Geometric Property | Value |
|---|---|
| Heavy Atom Count | 14 |
| Rotatable Bond Count | 7 |
| Confirmed Atomic Stereochemical Centers | 0 |
| Confirmed Chemical Bond Stereochemical Centers | 0 |
| Topological Polar Surface Area | 52.6 Ų |
Crystallographic Data and Conformational Analysis
While specific crystallographic data for diethyl (3-methyl-2-oxobutyl)phosphonate is not extensively documented in the available literature, computational analysis provides valuable insights into the compound's three-dimensional structure and preferred conformations. The topological polar surface area of 52.6 square angstroms indicates moderate polarity characteristics that influence both solubility properties and intermolecular interactions.
The calculated density of 1.050 grams per cubic centimeter suggests a relatively compact molecular packing arrangement, which provides estimates for potential crystalline arrangements. This density value, combined with the molecular weight of 222.22 grams per mole, allows for predictions regarding the compound's behavior in various physical states and phase transitions.
Conformational analysis indicates that the molecule can adopt multiple low-energy conformations due to the presence of seven rotatable bonds. The flexibility around the carbon-carbon bonds in the alkyl chain, combined with rotation possibilities around the phosphorus-carbon bond, creates a conformational landscape with several stable arrangements. The presence of the ketone functionality introduces additional conformational constraints through potential intramolecular interactions.
The molecular complexity value of 215 reflects the structural sophistication of this organophosphorus compound, indicating a moderate level of structural intricacy that arises from the combination of phosphonate and ketone functionalities within a single molecular framework. This complexity metric provides insight into the compound's potential for diverse chemical transformations and its utility as a synthetic intermediate.
| Structural Parameter | Value |
|---|---|
| Density | 1.050 g/cm³ |
| Molecular Complexity | 215 |
| Exact Molecular Mass | 222.10217 Da |
| Topological Polar Surface Area | 52.6 Ų |
Computational Chemistry Insights: DFT Studies of Electronic Structure
Electronic structure analysis of diethyl (3-methyl-2-oxobutyl)phosphonate reveals important characteristics regarding its chemical behavior and reactivity patterns. The hydrogen bond acceptor count of four indicates the presence of multiple electronegative centers capable of participating in intermolecular hydrogen bonding interactions, specifically the oxygen atoms associated with both the phosphonate and ketone functionalities.
The absence of hydrogen bond donors in the molecule, as indicated by a hydrogen bond donor count of zero, suggests that the compound primarily functions as a hydrogen bond acceptor in intermolecular interactions rather than as a donor. This electronic distribution pattern influences the compound's solubility characteristics and its behavior in various chemical environments.
The calculated hydrophobic parameter value of 1 indicates moderate lipophilicity, suggesting that the compound exhibits balanced hydrophobic and hydrophilic characteristics. This balanced polarity profile is consistent with the presence of both polar phosphonate groups and relatively nonpolar alkyl substituents within the molecular structure.
Computational studies of similar organophosphorus compounds suggest that the phosphorus center exhibits significant electrophilic character due to the electron-withdrawing effects of the adjacent oxygen atoms. This electronic environment contributes to the compound's reactivity in nucleophilic substitution reactions and its utility in various synthetic transformations, particularly those involving carbon-phosphorus bond formation processes.
The electronic structure calculations also indicate that the ketone functionality maintains its characteristic electrophilic nature, allowing for participation in nucleophilic addition reactions and other carbonyl-based transformations. The spatial separation between the phosphonate and ketone functional groups within the molecular framework suggests that these reactive centers can function independently in many chemical processes.
| Electronic Property | Value |
|---|---|
| Hydrogen Bond Acceptor Count | 4 |
| Hydrogen Bond Donor Count | 0 |
| Calculated Hydrophobic Parameter | 1 |
| Formal Charge | 0 |
Properties
IUPAC Name |
1-diethoxyphosphoryl-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O4P/c1-5-12-14(11,13-6-2)7-9(10)8(3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQHQWSRTXRJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474125 | |
| Record name | Phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7751-67-9 | |
| Record name | Phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7751-67-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation via Reaction of 2,3-Butanedione with Diethyl Phosphonate
A well-documented method for synthesizing oxo esters of phosphorus acids, including Phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester, involves heating 2,3-butanedione with diethyl phosphonate under controlled temperature conditions (over 100°C and below 200°C). This reaction proceeds through the intermediate formation of hydroxy oxo esters and oxo phosphonates, followed by a rearrangement to yield the hydroxy-free oxo phosphonate as the final product.
-
- The phosphorus component is typically a pentavalent phosphorus ester such as diethyl phosphonate.
- The reaction mixture initially contains hydroxy oxo esters and oxo phosphonates.
- Rearrangement to the pure oxo phosphonate is catalyzed by basic catalysts such as inorganic alkalis or alkali metal alcoholates.
- This rearrangement can occur at room temperature or with mild heating and is often exothermic.
- The reaction can be carried out with or without inert solvents like xylene, tetrahydronaphthalene, or dichlorobenzene to assist temperature control and product isolation.
- Stoichiometric proportions of reactants are preferred, but excess of either reactant can be separated by distillation.
-
- This method avoids the formation of by-products such as ethanol, which are common in other preparation routes.
- It provides high purity products.
- The process is cost-effective due to the use of comparatively inexpensive pentavalent phosphorus esters.
| Parameter | Details |
|---|---|
| Starting materials | 2,3-butanedione, diethyl phosphonate |
| Temperature range | >100°C to <200°C |
| Catalysts | Inorganic alkalis, alkali metal alcoholates |
| Solvents/Diluents | Xylene, tetrahydronaphthalene, dichlorobenzene (optional) |
| Reaction type | Heating followed by base-catalyzed rearrangement |
| By-products | Minimal to none (ethanol avoided) |
| Product purity | High |
This method is described in detail in patent literature, emphasizing the efficiency and purity of the final oxo phosphonate product.
Phosphonylation of Hydroxy Esters with Phosphonochloridates
Another synthetic approach relevant to phosphonic acid esters involves the phosphonylation of hydroxy esters using phosphonochloridates. Although primarily applied to phosphonodepsipeptides, this method is adaptable for preparing various phosphonic acid esters, including diethyl esters.
-
- Preparation of phosphonochloridates from phosphonic monoesters by chlorination (e.g., using thionyl chloride).
- Coupling of phosphonochloridates with hydroxy esters in the presence of bases or catalysts to form phosphonate esters.
- The reaction can be carried out under mild conditions, often in solvents like dichloromethane.
- Oxidative activation of phosphonites to phosphonochloridates can be achieved using reagents such as carbon tetrachloride.
-
- High selectivity and yields.
- Applicable for the synthesis of complex phosphonate esters with various substituents.
- Allows for orthogonal protection strategies in multifunctional molecules.
| Parameter | Details |
|---|---|
| Starting materials | Hydroxy esters, phosphonochloridates |
| Chlorinating agents | Thionyl chloride, carbon tetrachloride |
| Solvents | Dichloromethane, acetonitrile |
| Reaction conditions | Mild temperatures, inert atmosphere |
| Catalysts | Bases such as triethylamine |
| Product types | Phosphonate esters, including diethyl esters |
| Application | Synthesis of phosphonodepsipeptides and related esters |
This approach is extensively reviewed in synthetic organic chemistry literature focusing on phosphonodepsipeptides but is relevant for the preparation of phosphonic acid esters like the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
Diethyl (2-Oxobutyl)phosphonate
- Structure : Lacks the 3-methyl group present in the target compound.
- Synonyms: Phosphonic acid, P-(2-oxobutyl)-, diethyl ester (CAS data) .
- Higher reactivity at the α-carbon due to less steric hindrance. IR spectra show ν(C=O) at 1780 cm⁻¹ (vs. 1630 cm⁻¹ in related coumarin derivatives) .
Heterocyclic Phosphonate Esters
- Pyrimidinyl and Pyrazolyl Derivatives: Examples: (2-Amino-5-pyrimidinyl)-phosphonic acid diethyl ester, (1-methyl-1H-pyrazol-4-yl)-phosphonic acid diethyl ester . Key Differences:
- Aromatic heterocycles confer distinct electronic properties (e.g., resonance stabilization).
- Hydrolysis behavior varies: Pyrimidinyl esters require 6N HCl for cleavage, while pyrazolyl esters use bromotrimethylsilane .
- Applications : Serve as intermediates in bioactive molecule synthesis (e.g., kinase inhibitors).
Aromatic Phosphonate Esters
Reactivity Profile
- Hydrolysis : The diethyl ester group is hydrolyzable under acidic (HCl) or silane-mediated conditions to yield phosphonic acids, critical for biological activity .
- Nucleophilic Substitution : Chloroethyl derivatives (e.g., Diethyl 2-chloroethylphosphonate , ) undergo SN2 reactions, whereas the 3-methyl-2-oxobutyl variant may participate in ketone-specific reactions (e.g., hydrazone formation) .
Data Tables
Table 1: Physical Properties of Selected Phosphonate Esters
Biological Activity
Phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester (chemical formula: C9H19O4P) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Biological Activity
Phosphonic acids and their derivatives are known for their ability to interact with various biological targets, particularly enzymes. The specific compound has been shown to inhibit certain enzyme activities by binding to their active sites, thereby modulating biochemical pathways crucial for cellular functions.
Key Biological Activities:
- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways.
- Antimicrobial Properties: Phosphonic acids have been noted for their potential as antimicrobial agents.
- Anticancer Potential: Research indicates that phosphonic acid derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The compound acts as a competitive inhibitor for certain enzymes, affecting various metabolic processes.
Mechanism Highlights:
- Active Site Binding: The ester groups allow the compound to mimic substrates or cofactors, facilitating binding to enzyme active sites.
- Disruption of Cellular Processes: By inhibiting key enzymes, the compound can disrupt cellular metabolism and signal transduction pathways.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of phosphonic acid derivatives. Below is a summary of notable findings from recent research:
Case Studies
-
Anticancer Activity :
A study focused on the effects of phosphonic acid derivatives on cervical cancer cells (HeLa) demonstrated significant inhibition of cell viability at concentrations ranging from 6.4 µM to 50 µM. The mechanism involved increased reactive oxygen species (ROS) levels and cell cycle arrest at the S phase, indicating potential for further development as anticancer therapeutics . -
Antimicrobial Properties :
Another investigation assessed the antimicrobial efficacy of various phosphonic acid compounds against bacterial strains. Results indicated that while some compounds exhibited moderate antibacterial activity, further optimization could enhance their effectiveness.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Phosphonic acid, (3-methyl-2-oxobutyl)-, diethyl ester?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. A validated approach involves reacting ethyl diethoxymethylphosphonate with a carbonyl-containing intermediate (e.g., 3-methyl-2-oxobutyl derivatives) under anhydrous conditions. Catalytic bases like triethylamine are often used to deprotonate intermediates, as seen in analogous phosphonate syntheses .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Confirm purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.
Q. How is this compound characterized structurally and functionally?
- Techniques :
- NMR Spectroscopy : and NMR identify proton environments and phosphorus bonding .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated 210.18 g/mol) .
- Infrared (IR) Spectroscopy : Confirm ester (C=O stretch ~1730 cm) and phosphonate (P=O ~1250 cm) functional groups.
Q. What are the primary research applications of this compound?
- Material Science : Acts as a precursor for proton-conducting polymers in fuel cell membranes, leveraging phosphonate groups for ionic transport .
- Medicinal Chemistry : Derivatives of phosphonic acids inhibit enzymes (e.g., antiviral agents) via transition-state mimicry .
- Agrochemical Studies : Investigated as a metabolite or degradation product of fosetyl-aluminum fungicides in plant systems .
Q. What safety protocols are critical for handling this compound?
- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; store in a cool, dry environment away from oxidizers.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical aid .
Advanced Research Questions
Q. How can researchers distinguish between endogenous and synthetic sources of phosphonic acid residues in environmental samples?
- Analytical Strategies :
- Isotopic Labeling : Use -labeled fosetyl-aluminum to track degradation pathways to phosphonic acid in soil/plant matrices .
- Chromatography-Mass Spectrometry : Pair LC-MS/MS with ion-exchange columns to isolate phosphonic acid from natural organophosphates .
- Case Study : Contradictions in residue data (e.g., phosphonic acid detection without fosetyl-aluminum) require multi-method validation to rule out matrix interference .
Q. What computational models predict the proton conductivity of phosphonate-containing polymers?
- Simulation Tools :
- Ab Initio Molecular Dynamics (AIMD) : Models proton hopping mechanisms in hydrated phosphonic acid systems .
- Empirical Valence Bond (EVB) : Quantifies activation energies for proton transfer between phosphonate groups and water molecules .
- Validation : Cross-reference simulation results with electrochemical impedance spectroscopy (EIS) data from synthesized membranes.
Q. How can experimental conditions be optimized to resolve low yields in phosphonate ester synthesis?
- Factors to Test :
- Solvent Polarity : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
- Catalyst Loading : Screen bases (e.g., DBU vs. KCO) for efficiency.
- Temperature Gradients : Perform kinetic studies between 25–80°C to identify ideal reaction windows.
Q. What methodologies address contradictory data on phosphonic acid’s environmental persistence?
- Degradation Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
